molecular formula C16H17O5P B103945 Ethyl 2-(diphenoxyphosphoryl)acetate CAS No. 16139-79-0

Ethyl 2-(diphenoxyphosphoryl)acetate

Cat. No.: B103945
CAS No.: 16139-79-0
M. Wt: 320.28 g/mol
InChI Key: UQMFCYBSUVRGNU-UHFFFAOYSA-N
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Description

Ethyl 2-(diphenoxyphosphoryl)acetate is an organic compound with the molecular formula C16H17O5P. It is known for its use as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, which is used to form carbon-carbon double bonds. This compound is characterized by its clear liquid form, ranging in color from colorless to yellow or green .

Scientific Research Applications

Synthesis of α,β-Unsaturated Esters

Ethyl 2-(diphenoxyphosphoryl)acetate, also known as Ethyl 2‐(diphenoxyphosphinyl) acetate or Ando's phosphonate, is recognized for its role in the synthesis of α,β-unsaturated esters. It's a (Z)-selective Horner–Wadsworth–Emmons reagent, offering a precise method for constructing carbon-carbon double bonds in organic compounds. The preparation method involves two steps from commercially available triethyl phosphonoacetate, utilizing phosphorus pentachloride (PCl5) and phenol, achieving a 60% overall yield. This compound can also be prepared through the acylation of diphenyl methylphosphonate or nucleophilic substitution of ethyl bromoacetate with diphenylphosphite or ethyl diphenylphosphite. It's typically supplied as an oil and is commercially available. Handling does not require special techniques, making it a versatile reagent in organic synthesis (Roy, 2013).

Quantum Chemical Calculations in Corrosion Inhibition

In a different context, quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on this compound derivatives. These studies aimed to determine the relationship between the molecular structure of these compounds and their inhibition efficiency in corrosion processes, particularly for copper in nitric acid media. Theoretical results closely matched experimental data, underscoring the importance of molecular structure in corrosion inhibition efficiency (Zarrouk et al., 2014).

Conformational Analysis of Derivatives

Further research involved the conformational analysis of this compound derivatives. Using methods like dipole moments, IR spectroscopy, and Density Functional Theory (DFT) calculations, scientists studied the molecular conformations of these compounds in solution. The analysis revealed a conformational equilibrium between various forms, each having specific orientations of substituents at the phosphorus atoms relative to the P=O groups. This detailed understanding of molecular conformations can be pivotal in designing molecules with desired chemical and physical properties (Kuznetsova et al., 2021).

Safety and Hazards

Ethyl 2-(diphenoxyphosphoryl)acetate is considered hazardous . It is flammable and can cause serious eye damage or eye irritation . It can also cause specific target organ toxicity with a single exposure, particularly affecting the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diphenoxyphosphoryl)acetate can be synthesized through the reaction of diphenylphosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at low temperatures to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenoxyphosphoryl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonate esters

Properties

IUPAC Name

ethyl 2-diphenoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMFCYBSUVRGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453612
Record name Ethyl Diphenylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16139-79-0
Record name Ethyl Diphenylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Ethyl 2-(diphenoxyphosphoryl)acetate chosen as a reagent in the synthesis of Aspergillide A?

A1: The synthesis of Aspergillide A relies on the formation of a key tetrahydropyran ring with specific stereochemistry . this compound, when used in conjunction with DBU and NaI, facilitates a diastereoselective intramolecular oxy-Michael (IMOM) reaction . This reaction forms the desired 3,7-syn configuration of the tetrahydropyran ring in compound 18, a crucial intermediate in the synthesis of Aspergillide A .

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